molecular formula C9H12ClFN4 B7048939 5-Chloro-6-(3-fluoropiperidin-1-yl)pyrimidin-4-amine

5-Chloro-6-(3-fluoropiperidin-1-yl)pyrimidin-4-amine

Cat. No.: B7048939
M. Wt: 230.67 g/mol
InChI Key: QCFUNOPBLCINEB-UHFFFAOYSA-N
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Description

5-Chloro-6-(3-fluoropiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 5-position and a fluoropiperidinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(3-fluoropiperidin-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.

    Attachment of the Fluoropiperidinyl Group: The fluoropiperidinyl group can be introduced via a nucleophilic substitution reaction using a fluoropiperidine derivative and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(3-fluoropiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides; solvents like DMF or DMSO; and bases such as potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-6-(3-fluoropiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential bioactivity.

    Biological Research: It can serve as a probe or ligand in studies involving protein-ligand interactions and enzyme inhibition.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(3-fluoropiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoropiperidinyl groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-(3-chloropiperidin-1-yl)pyrimidin-4-amine: Similar structure but with a chloropiperidinyl group instead of a fluoropiperidinyl group.

    5-Chloro-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine: Similar structure but with a methylpiperidinyl group instead of a fluoropiperidinyl group.

    5-Chloro-6-(3-hydroxypiperidin-1-yl)pyrimidin-4-amine: Similar structure but with a hydroxypiperidinyl group instead of a fluoropiperidinyl group.

Uniqueness

The presence of the fluoropiperidinyl group in 5-Chloro-6-(3-fluoropiperidin-1-yl)pyrimidin-4-amine imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-chloro-6-(3-fluoropiperidin-1-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFN4/c10-7-8(12)13-5-14-9(7)15-3-1-2-6(11)4-15/h5-6H,1-4H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFUNOPBLCINEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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